ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE
Overview
Description
ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE is a complex organic compound that features a unique structure combining a cyano group, a cyclopenta[b]pyridine moiety, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-5H,6H,7H-cyclopenta[b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or alternative esters.
Scientific Research Applications
ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the cyclopenta[b]pyridine moiety are key functional groups that contribute to its binding affinity and specificity. The ester linkage allows for modifications that can enhance the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL CYANOACETATE: A simpler ester with a cyano group, used as a starting material in organic synthesis.
3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications
Properties
IUPAC Name |
ethyl 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-17-12(16)8-18-13-10(7-14)6-9-4-3-5-11(9)15-13/h6H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIQZBBOUIZYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2CCCC2=N1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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